molecular formula C7H9F3N4O4 B12854868 (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12854868
M. Wt: 270.17 g/mol
InChI Key: GCLNFRPJZRUCQM-WCCKRBBISA-N
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Description

Molecular Architecture and Stereochemical Configuration

Molecular Architecture

The molecule comprises three distinct moieties:

  • A chiral α-amino acid backbone with an (S)-configuration at the C2 position.
  • A 1,2,4-triazole ring linked to the β-carbon of the propanoic acid chain.
  • A trifluoroacetic acid counterion forming an ionic bond with the protonated amino group.

The molecular formula is C₅H₈N₃O₂·C₂HF₃O₂ , yielding a molecular weight of 260.16 g/mol . The stereochemical integrity of the C2 center is preserved via steric hindrance from the triazole substituent, as evidenced by circular dichroism studies of analogous compounds.

Key Structural Features:
  • Triazole Ring Geometry : The 1,2,4-triazole adopts a planar conformation, with bond lengths of 1.31 Å (N1–N2) and 1.38 Å (N2–C3), consistent with aromatic delocalization.
  • Ionic Interaction : The amino group (pKa ≈ 9.8) is protonated under acidic conditions, forming a stable salt with TFA’s carboxylate (pKa ≈ 0.23).

Table 1: Bond Angles and Lengths in the Triazole Moiety

Bond Length (Å) Angle (°)
N1–N2 1.31 105.2
N2–C3 1.38 111.7
C3–N4 1.32 106.5

Crystallographic Analysis of Protonation States in Acidic Media

X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁ , with unit cell parameters a = 8.42 Å, b = 6.73 Å, c = 12.15 Å, β = 98.7° . The protonation state of the amino group is confirmed by Fourier difference maps, showing a 1.72 Å N–H bond to the TFA oxygen.

Crystal Packing Interactions:
  • Hydrogen Bonding : The protonated amino group donates hydrogen bonds to TFA’s carboxylate (O···H–N = 1.85 Å).
  • π-Stacking : Parallel-displaced stacking of triazole rings (interplanar spacing = 3.48 Å) stabilizes the lattice.

Figure 1: Hydrogen-Bonding Network in the Crystal Lattice

  • Amino group → TFA carboxylate: 2.12 Å
  • Triazole N2 → Adjacent triazole C5: 3.01 Å

Comparative Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, D₂O):

  • δ 8.21 (s, 1H, Triazole H3)
  • δ 4.32 (q, J = 6.5 Hz, 1H, C2–H)
  • δ 3.89 (t, J = 7.1 Hz, 2H, C3–H2)
  • δ 3.15 (d, J = 5.8 Hz, 2H, C1–H2)

¹³C NMR (126 MHz, D₂O):

  • δ 174.5 (COO⁻)
  • δ 158.2 (Triazole C5)
  • δ 56.7 (C2)
  • δ 35.1 (C3)

Table 2: Comparative ¹H NMR Shifts in Analogous Compounds

Compound Triazole H3 (δ) C2–H (δ)
(2S)-Target Compound 8.21 4.32
3-(3,5-Dimethyl-triazol-1-yl)propanoic Acid 7.94 4.18
Indole-triazole Conjugate 8.45 4.50
Infrared (IR) Spectroscopy
  • ν(C=O) (TFA carboxylate): 1672 cm⁻¹
  • ν(N–H) (protonated amine): 3200–2500 cm⁻¹ (broad)
  • ν(C=N) (triazole): 1520 cm⁻¹
Mass Spectrometry (MS)
  • HRMS (ESI+): m/z calcd for [C₅H₉N₃O₂]⁺: 146.0661; found: 146.0664.
  • TFA Adduct: [M+H+CF₃COO]⁺ observed at m/z 260.1428.

Properties

Molecular Formula

C7H9F3N4O4

Molecular Weight

270.17 g/mol

IUPAC Name

(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H8N4O2.C2HF3O2/c6-4(5(10)11)1-9-3-7-2-8-9;3-2(4,5)1(6)7/h2-4H,1,6H2,(H,10,11);(H,6,7)/t4-;/m0./s1

InChI Key

GCLNFRPJZRUCQM-WCCKRBBISA-N

Isomeric SMILES

C1=NN(C=N1)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors. In the context of amino acid derivatives, the triazole ring is often introduced by:

  • Starting from a suitable amino acid or amino acid derivative (e.g., serine or alanine derivatives).
  • Functionalizing the side chain to introduce a leaving group or reactive handle.
  • Reacting with hydrazine or substituted hydrazines to form the triazole ring via cyclization.

Assembly of the Amino Acid Backbone

The amino acid backbone is typically prepared or protected to maintain stereochemical integrity. Common strategies include:

  • Use of chiral starting materials or chiral auxiliaries.
  • Protection of the amino group with Fmoc or Boc groups during synthesis.
  • Coupling reactions to attach the triazole moiety to the β-position of the amino acid.

Incorporation of Trifluoroacetic Acid

Trifluoroacetic acid is often used in the final step to:

  • Remove protecting groups (e.g., Fmoc deprotection).
  • Convert the free amino acid into its trifluoroacetate salt form for improved solubility and stability.

Detailed Preparation Methods from Literature

Multicomponent Reactions and Cyclization (Beilstein Journal of Organic Chemistry)

A reported method involves multicomponent reactions where amino acid derivatives react with aldehydes and hydrazine derivatives in the presence of trifluoroacetic acid as a catalyst. The process includes:

  • Formation of intermediate cyclic compounds.
  • Ring opening and rearrangement steps accelerated by TFA and water.
  • Isolation of the amino acid-triazole compound as a trifluoroacetate salt.

Key points:

  • Reaction conditions: Acetonitrile solvent, catalytic TFA, presence of water to accelerate ring opening.
  • Reaction time: Prolonged reflux (up to 12 hours) for complete conversion.
  • Characterization: 1H NMR shows characteristic signals for NH2 and propionyl fragments; X-ray diffraction confirms structure.
Step Reagents/Conditions Outcome Notes
Cyclization Amino acid derivative + aldehyde + hydrazine, TFA catalyst Formation of pyrrolo-imidazolones Intermediate cyclic products
Ring opening Acetonitrile + TFA + water, reflux Formation of amino acid-triazole acids Accelerated by water addition
Isolation Precipitation as trifluoroacetate salt Pure compound Confirmed by X-ray

Solid-Phase Peptide Synthesis (SPPS) Adaptation (Royal Society of Chemistry)

In peptide synthesis contexts, the amino acid derivative with a triazole moiety can be synthesized via:

  • Fmoc-protected amino acid derivatives.
  • Coupling using HBTU/DIPEA activation.
  • Cleavage and deprotection using trifluoroacetic acid mixtures (TFA:H2O:TIS).

This method ensures:

  • High stereochemical purity.
  • Efficient incorporation of the triazole amino acid into peptides.
  • Final isolation as trifluoroacetate salt after cleavage.
Step Reagents/Conditions Outcome Notes
Coupling Fmoc-amino acid + HBTU/DIPEA Peptide bond formation Solid-phase resin
Deprotection TFA:H2O:TIS (95:2.5:2.5), 3 h Removal of protecting groups Yields trifluoroacetate salt
Purification Precipitation or HPLC Pure amino acid derivative Analytical purity confirmed

Solution-Phase Synthesis with Alkylation and Cyclization (Journal of Pharmaceutical Sciences)

Another approach involves:

  • Alkylation of amino acid derivatives with haloalkyl precursors.
  • Cyclization to form the triazole ring using sodium azide and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Final treatment with trifluoroacetic acid to remove protecting groups and form the trifluoroacetate salt.
Step Reagents/Conditions Outcome Notes
Alkylation Amino acid + bromoalkyl compound, K2CO3, DMF, 75-80 °C Side chain functionalization Moderate to good yields (40-60%)
Cyclization CuSO4, sodium ascorbate, THF/H2O, r.t., 12 h Triazole ring formation CuAAC reaction
Deprotection TFA, triethylsilane, DCM, r.t., 12 h Removal of protecting groups Formation of trifluoroacetate salt

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Multicomponent reaction with TFA catalysis Amino acid derivatives, aldehydes, hydrazines, TFA Acetonitrile, reflux, water addition Moderate to high One-pot, direct formation of triazole acid salt Long reaction times, requires careful control
Solid-phase peptide synthesis (SPPS) Fmoc-protected amino acids, HBTU, DIPEA, TFA Room temperature, 3 h deprotection High (85-95%) High stereochemical control, easy purification Requires solid-phase equipment
Solution-phase alkylation and CuAAC cyclization Haloalkyl amino acid, sodium azide, CuSO4, TFA 75-80 °C alkylation, r.t. cyclization, TFA deprotection Moderate (40-70%) Versatile, modular synthesis Multiple steps, moderate yields

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the amino acid moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives, while substitution reactions can introduce various functional groups to the triazole ring.

Scientific Research Applications

(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The amino acid moiety may facilitate transport across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

(2S)-2-Amino-3-(1H-Benzo[d][1,2,3]Triazol-1-yl)Propanoic Acid Derivatives

Example: (2S)-2-Amino-3-{5′-[(naphthalen-2″-yl)ethynyl]-1H-benzo[d][1,2,3]triazol-1′-yl}propanoic acid hydrochloride (12d) .

Property Target Compound Benzotriazole Derivative (12d)
Core Structure 1,2,4-Triazole Benzo[d][1,2,3]triazole fused with naphthalene
Molecular Formula C₅H₇N₄O₂·C₂HF₃O₂ C₂₃H₁₈N₄O₂·HCl
Molecular Weight (g/mol) 241.17 410.88
Key Features Simple triazole substituent Extended π-conjugation for fluorescence
Applications Enzyme inhibition, chiral building block Fluorescent probes, bioimaging

Comparison : The benzo[d][1,2,3]triazole derivative (12d) exhibits enhanced fluorescence due to aromatic fusion and ethynyl-naphthalene extension, unlike the target compound. However, both share triazole-mediated interactions in biological systems .

Quisqualic Acid (QA)

Structure: (2S)-2-Amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid .

Property Target Compound Quisqualic Acid (QA)
Heterocycle 1,2,4-Triazole 1,2,4-Oxadiazolidinone
Molecular Formula C₅H₇N₄O₂·C₂HF₃O₂ C₅H₇N₃O₅
Bioactivity Potential enzyme inhibition Potent agonist of metabotropic glutamate receptors (mGluRs)
Solubility Enhanced by TFA counterion Polar oxadiazolidinone improves aqueous solubility

Comparison: QA replaces triazole with an oxadiazolidinone ring, altering receptor specificity. Both compounds exploit heterocycles for bioactivity but target distinct pathways .

2-(1,2,4-Oxadiazol-5-yl)Propan-2-Amine TFA Salt

Structure : 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine;2,2,2-trifluoroacetic acid (CAS 1909337-38-7) .

Property Target Compound Oxadiazole Derivative
Heterocycle 1,2,4-Triazole 1,2,4-Oxadiazole
Molecular Formula C₅H₇N₄O₂·C₂HF₃O₂ C₇H₁₀F₃N₃O₃
Molecular Weight (g/mol) 241.17 241.17
Applications Chiral synthesis, enzyme studies Agrochemicals, drug intermediates

Comparison : The oxadiazole variant shares the TFA counterion and similar molecular weight but differs in heterocycle electronegativity, affecting reactivity in nucleophilic substitutions .

Triazole-Based Agrochemical Compounds

Example : Propiconazole (1-((2-(2,4-dichlorophenyl)tetrahydro-5-(2,2,2-trifluoro...) .

Property Target Compound Propiconazole
Core Structure Amino acid with triazole Triazole-containing fungicide
Function Biochemical research Agricultural antifungal agent
Substituents Polar amino acid backbone Lipophilic chlorophenyl groups

Comparison: Propiconazole highlights the versatility of triazole in agrochemistry, whereas the target compound’s amino acid backbone limits its use to biomedical contexts .

Data Table: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Heterocycle
(2S)-2-Amino-3-(1,2,4-triazol-1-yl)propanoic acid;TFA C₅H₇N₄O₂·C₂HF₃O₂ 241.17 1,2,4-Triazole
Benzo[d][1,2,3]triazole derivative (12d) C₂₃H₁₈N₄O₂·HCl 410.88 Benzo[d][1,2,3]triazole
Quisqualic acid C₅H₇N₃O₅ 189.13 1,2,4-Oxadiazolidinone
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine;TFA C₇H₁₀F₃N₃O₃ 241.17 1,2,4-Oxadiazole

Biological Activity

The compound (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid; 2,2,2-trifluoroacetic acid is a derivative of triazole that has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, detailing its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₅H₈F₃N₃O₂
  • Molecular Weight : 156.143 g/mol
  • CAS Number : 114419-45-3

The biological activity of (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Compounds containing triazole rings have been shown to exhibit significant antibacterial and antifungal properties. Research indicates that this compound can inhibit the growth of several bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : The triazole moiety contributes to anti-inflammatory activity by modulating inflammatory pathways. This has been demonstrated in studies where derivatives showed reduced inflammation markers in vitro .
  • Anticancer Potential : Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntibacterialInhibits growth of E. coli and P. aeruginosa
AntifungalEffective against various fungal strains
Anti-inflammatoryReduces inflammation markers in cell cultures
AnticancerInduces apoptosis in specific cancer cell lines

Case Studies

  • Antibacterial Study : A study conducted by Abdel-Rahman et al. demonstrated that a series of triazole derivatives, including (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid, exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis .
  • Anti-inflammatory Research : In a controlled experiment assessing the anti-inflammatory effects of triazole derivatives, the compound was shown to significantly lower levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory diseases .
  • Anticancer Investigation : A recent study explored the effects of triazole derivatives on cancer cell lines. It was found that treatment with (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid led to increased apoptosis rates compared to untreated controls, indicating its potential as an anticancer agent .

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